molecular formula C12H7F2N3 B1462409 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine CAS No. 858935-15-6

2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine

Cat. No. B1462409
Key on ui cas rn: 858935-15-6
M. Wt: 231.2 g/mol
InChI Key: YHWRNLFLGWSRMG-UHFFFAOYSA-N
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Patent
US07648998B2

Procedure details

Phosphorous pentoxide (24.56 g) was dissolved in methanesulfonic acid (165.8 mL) at 50° C. with stirring. To the solution, 3,4-diaminopyridine (12.3 g, 0—11 moles) and 2,3-difluorobenzoic acid (19.4 g, 0.12 moles) were added. The reaction mixture was heated to 190° C. for 3 hours. The reaction was done three times. The reaction mixtures was cooled to 50° C. and poured into ice with stirring. At this stage, all three batches were combined. The reaction mixture was neutralized by the addition of NaOH with stirring until the pH is 8. Solid material precipitated out of solution, was collected by filtration and air-dried. The final product was re-crystallized from ethanol/water twice to yield 36 g of 2-(2,3-difluorophenyl)-3H-imidazo[4,5-c]pyridine. 1H 300 Mhz (CD3OD) sigma 7.3-7.42 (m, 1p); 7.43-7.58 (m, 1p); 7.70 (d, 1p); 8.0 (m, 1p); 8.34 (d, 1p); and 8.95 (s, 1p). LC/MS data M/z=232.
Quantity
24.56 g
Type
reactant
Reaction Step One
Quantity
165.8 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
2,3-difluorobenzoic acid
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[NH2:15][C:16]1[CH:17]=[N:18][CH:19]=[CH:20][C:21]=1[NH2:22].[F:23][C:24]1[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](O)=O.[OH-].[Na+]>CS(O)(=O)=O>[F:23][C:24]1[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:25]=1[C:26]1[NH:15][C:16]2[CH:17]=[N:18][CH:19]=[CH:20][C:21]=2[N:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
24.56 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
165.8 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
NC=1C=NC=CC1N
Name
2,3-difluorobenzoic acid
Quantity
19.4 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 50° C.
ADDITION
Type
ADDITION
Details
poured into ice
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
with stirring until the pH is 8
CUSTOM
Type
CUSTOM
Details
Solid material precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
The final product was re-crystallized from ethanol/water twice

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C1=NC2=C(C=NC=C2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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